5-Bromo-2-chloro-N-ethyl-nicotinamide
Description
5-Bromo-2-chloro-N-ethyl-nicotinamide is a substituted nicotinamide derivative characterized by a pyridine ring with bromo (Br) and chloro (Cl) substituents at the 5- and 2-positions, respectively, and an ethylamide group at the 3-position.
Properties
IUPAC Name |
5-bromo-2-chloro-N-ethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2O/c1-2-11-8(13)6-3-5(9)4-12-7(6)10/h3-4H,2H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWTXXCBCOLWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of 2-Hydroxynicotinic Acid
Conversion to 5-Bromo-2-chloronicotinoyl Chloride
The halogenated nicotinic acid intermediate is converted to the acid chloride using thionyl chloride (SOCl₂):
- Refluxing the halogenated acid with excess thionyl chloride for about 30 minutes.
- Careful control of temperature and reaction time is essential to avoid unwanted halogen displacement or decomposition.
- The acid chloride is often used immediately due to its reactivity and instability.
This step is crucial to activate the carboxyl group for subsequent amidation.
Amidation to Form 5-Bromo-2-chloro-N-ethyl-nicotinamide
The acid chloride intermediate reacts with ethylamine to form the target amide:
- The acid chloride is treated with ethylamine, usually in an aqueous or organic solvent system.
- The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures.
- The amide product precipitates or can be extracted and purified by recrystallization.
This step yields the final compound, this compound, with high selectivity and purity.
Alternative and Related Synthetic Routes
One-Step Halogenation of Pyrimidine Derivatives
A recent patent (CN114591250A) describes a one-step synthesis of 5-bromo-2-chloropyrimidine involving:
- Heating 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide catalysis.
- Subsequent chlorination using phosphorus oxychloride and organic amine catalysis.
Though focused on pyrimidine rather than nicotinamide, this method demonstrates efficient halogenation strategies that could inspire optimization in nicotinamide synthesis.
Preparation of Related 5-Bromo-2-chlorobenzoic Acid
The preparation of 5-bromo-2-chlorobenzoic acid, a structurally related compound, involves bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in sulfuric acid with sulfur-containing reducing catalysts to suppress impurities. This method achieves high purity (>99.5%) and yield (~85%) and illustrates the importance of catalyst choice and reaction conditions in selective halogenation.
Summary Table of Key Preparation Steps for this compound
Research Findings and Considerations
- Selectivity and Yield: Maintaining alkaline conditions and controlled temperature during halogenation is critical to achieve selective substitution at the 5-position without over-halogenation or side reactions.
- Halogen Exchange: Acid-catalyzed halogen displacement can alter halogen positions during acid chloride formation; controlling reaction conditions minimizes undesired substitutions.
- Purification: Recrystallization and careful isolation steps are necessary to obtain high-purity final products, especially to remove positional isomers or impurities.
- Environmental and Safety Aspects: Use of reducing agents to quench residual halogenating species reduces hazardous byproducts and improves safety in scale-up.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-N-ethyl-nicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is often an amine derivative.
Substitution: The major product is usually a substituted amide or ester.
Scientific Research Applications
Scientific Research Applications
5-Bromo-2-chloro-N-ethyl-nicotinamide has been utilized in several research domains:
1. Medicinal Chemistry
- Enzyme Inhibition: The compound has shown potential in inhibiting various enzymes linked to inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses .
- Antimicrobial Activity: Preliminary studies suggest effectiveness against specific bacterial strains, although further research is needed to determine minimum inhibitory concentrations (MICs) .
- Cytotoxicity Studies: In vitro assays on human cancer cell lines indicate anti-proliferative effects without significant cytotoxicity at therapeutic concentrations .
2. Agricultural Science
- Post-Harvest Treatments: The compound has been explored for use in suppressing biological infestations in harvested produce, demonstrating potential as a natural pesticide or preservative agent .
3. Chemical Synthesis
- Building Block for Complex Molecules: Its unique structure allows it to serve as a precursor for synthesizing more complex organic compounds, making it valuable in synthetic organic chemistry.
Case Studies and Research Findings
1. In Vitro Enzyme Inhibition Studies
- A study demonstrated that this compound effectively reduced the activity of COX enzymes involved in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .
2. Antimicrobial Efficacy
- Initial findings indicate that the compound exhibits antimicrobial properties against certain strains of bacteria. However, comprehensive studies are necessary to establish its efficacy across a broader range of pathogens .
3. Cytotoxicity Assays
Mechanism of Action
The mechanism by which 5-Bromo-2-chloro-N-ethyl-nicotinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in functional groups (esters, amides, sulfonamides) and substituent positions. Key examples include:
*Note: The molar mass of this compound can be inferred as ~278.51 g/mol (C₈H₇BrClN₂O).
Key Observations :
- Functional Groups: Replacement of the ethylamide group with esters (e.g., methyl ester in ) reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents.
Physicochemical Properties
While direct data on the target compound are sparse, comparisons can be drawn from analogs:
- Solubility : Esters (e.g., methyl 5-bromo-2-chloronicotinate) are typically more lipophilic than amides, favoring organic solvents . Ethoxy-substituted derivatives (e.g., 5-bromo-2-ethoxynicotinic acid) may exhibit improved aqueous solubility due to the polar ethoxy group .
- Thermal Stability : Amides generally exhibit higher melting points than esters due to stronger intermolecular hydrogen bonding. For example, substituted phenyl esters in had melting points ranging from 48–91°C, while amides (unreported here) are expected to exceed this range.
Biological Activity
5-Bromo-2-chloro-N-ethyl-nicotinamide (BECN) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of BECN, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is a derivative of nicotinamide, featuring a bromine and chlorine atom substitution which may influence its biological interactions. Its molecular formula is C_8H_9BrClN_3O, and it has been synthesized for various pharmacological studies.
Biological Activity Overview
Anticancer Activity
Research has indicated that BECN exhibits significant anticancer properties. In vitro studies have shown that BECN can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The compound's mechanism appears to involve the disruption of cell cycle progression and induction of cell death pathways.
Table 1: Cytotoxic Activity of BECN Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.2 | Apoptosis induction |
| MEL-8 | 2.4 | Cell cycle arrest |
| U-937 | 1.0 | DNA damage response |
The biological activity of BECN is primarily attributed to its ability to interact with cellular targets involved in cancer cell proliferation and survival. Studies suggest that BECN may inhibit specific kinases or enzymes critical for tumor growth. For instance, it has been shown to affect the PARP1 enzyme, which plays a crucial role in DNA repair mechanisms.
Case Study: Inhibition of PARP1
In a recent study, BECN was tested for its inhibitory effects on PARP1 activity, which is known to be upregulated in several cancers. The compound demonstrated sub-micromolar potency against PARP1, indicating its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
In addition to its anticancer properties, BECN has shown promising antimicrobial activity against various pathogens. Preliminary assays have indicated that it possesses bactericidal effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of BECN
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| E. coli | 64 µg/mL | Bactericidal |
| S. aureus | 32 µg/mL | Bacteriostatic |
Q & A
How can researchers optimize substitution reactions at the 5-bromo position of 5-Bromo-2-chloro-N-ethyl-nicotinamide?
Answer: Substitution reactions at the 5-bromo position can be optimized by selecting nucleophiles (e.g., NaN₃, NaOMe, KSCN) and reaction conditions (solvent, temperature, catalyst) based on steric and electronic factors. For example:
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Azide Substitution | NaN₃ in DMF, 80°C, 12h | 85–90% | |
| Methoxy Substitution | NaOMe with CuI in DMSO, 100°C, 24h | 70–75% | |
| Thiol Substitution | KSCN in DMF, 120°C, 6h | 80% |
Lower yields at the 2-chloro position require harsher conditions (e.g., NH₃/EtOH at 150°C for 48h) due to reduced reactivity .
What strategies resolve contradictions in reported reactivity data for halogen substituents in nicotinamide derivatives?
Answer: Contradictions often arise from competing reaction pathways (e.g., nucleophilic aromatic substitution vs. elimination). Researchers should:
- Perform kinetic studies to identify rate-determining steps.
- Use isotopic labeling (e.g., ²H, ¹⁵N) to track substituent effects.
- Validate outcomes via HPLC-MS and ¹H/¹³C NMR to confirm product structures .
- Apply DFT calculations to model electronic effects of substituents (e.g., bromine’s electron-withdrawing nature vs. chlorine’s steric hindrance) .
What crystallographic methods are effective for determining the structure of this compound?
Answer: High-resolution single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement is the gold standard. Key considerations:
- Use low-temperature (100 K) data collection to minimize thermal motion.
- Address potential twinning via SHELXD for structure solution .
- Validate halogen positions using electron density maps and B-factor analysis .
- Cross-reference with PubChem data (e.g., InChIKey: NUCDBHWIROOWTR-UHFFFAOYSA-N) for consistency .
How can structure-activity relationships (SAR) be evaluated for this compound in medicinal chemistry?
Answer:
Synthesize analogs : Modify substituents (e.g., replace Br with CF₃, adjust the ethyl group) .
Assay bioactivity : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
Correlate electronic properties : Use Hammett constants (σ) to predict substituent effects on potency .
Validate pharmacophores : Perform molecular docking (e.g., AutoDock Vina) to identify critical binding interactions .
What challenges arise in regioselective functionalization of this compound, and how can they be addressed?
Answer: Challenges include competing reactivity at Br (position 5) vs. Cl (position 2). Solutions:
- Directing groups : Introduce temporary groups (e.g., pyridine N-oxide) to steer reactivity .
- Transition metal catalysts : Use Pd/Cu systems for cross-coupling selectivity (e.g., Suzuki-Miyaura at Br) .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) favor SNAr at Br, while non-polar solvents may stabilize radical pathways .
What analytical techniques are critical for characterizing synthetic intermediates of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~8.5 ppm for pyridine protons) .
- Mass spectrometry : HRMS for exact mass validation (expected [M+H]⁺: 277.12 g/mol) .
- IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and aryl halide vibrations .
- Chromatography : HPLC-PDA to monitor reaction progress and purity (>95%) .
How do solvent effects influence reaction pathways in nicotinamide derivative synthesis?
Answer: Solvent polarity and coordination ability modulate mechanisms:
- DMF/DMSO : Enhance SNAr via stabilization of transition states with high polarity .
- EtOH/H₂O : Favor hydrolysis side reactions at the amide group.
- THF : Promote organometallic pathways (e.g., Grignard additions) but may reduce nicotinamide solubility .
Control experiments with solvent swaps (e.g., DMF → DCM) can isolate solvent-specific effects .
How can researchers validate the stability of this compound under varying storage conditions?
Answer:
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; analyze via HPLC for degradation products (e.g., dehalogenation or hydrolysis) .
- Light exposure tests : Use ICH Q1B guidelines to assess photostability under UV/visible light .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) to guide storage protocols .
What computational methods aid in predicting the reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic (C5-Br) and nucleophilic (C2-Cl) sites .
- Molecular Dynamics (MD) : Simulate solvation effects on reaction barriers.
- QSAR modeling : Corrogate substituent parameters (e.g., logP, molar refractivity) with experimental reactivity data .
How can contradictory biological activity data for nicotinamide analogs be reconciled?
Answer:
- Dose-response curves : Ensure assays use consistent concentrations (e.g., µM vs. nM ranges).
- Target selectivity profiling : Use kinase inhibitor panels to identify off-target effects .
- Metabolic stability tests : Check for in situ degradation (e.g., CYP450-mediated) that reduces apparent potency .
- Statistical meta-analysis : Pool data from multiple studies to identify trends obscured by experimental variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
